N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
CAS No.: 2034291-07-9
Cat. No.: VC7646484
Molecular Formula: C14H16N4O3
Molecular Weight: 288.307
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034291-07-9 |
|---|---|
| Molecular Formula | C14H16N4O3 |
| Molecular Weight | 288.307 |
| IUPAC Name | N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C14H16N4O3/c19-14(11-2-1-5-15-8-11)16-9-12-17-13(18-21-12)10-3-6-20-7-4-10/h1-2,5,8,10H,3-4,6-7,9H2,(H,16,19) |
| Standard InChI Key | ZSKPQPKAWKOTQA-UHFFFAOYSA-N |
| SMILES | C1COCCC1C2=NOC(=N2)CNC(=O)C3=CN=CC=C3 |
Introduction
Molecular Formula
The molecular formula of the compound is C13H16N4O3, indicating it contains 13 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms.
Structural Features
The structure consists of:
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A tetrahydro-2H-pyran ring, which provides hydrophilic properties.
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A 1,2,4-oxadiazole moiety, known for its bioisosteric properties in drug design.
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A nicotinamide group, often associated with biological activity due to its role in NAD+/NADH metabolism.
General Synthetic Route
The synthesis of N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide typically involves:
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Formation of the Oxadiazole Ring: This is achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
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Attachment of the Tetrahydropyran Moiety: This step involves alkylation or substitution reactions to introduce the tetrahydropyran group.
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Coupling with Nicotinamide: The final step includes an amidation reaction between the oxadiazole derivative and nicotinic acid or its activated derivatives.
Reaction Conditions
The synthesis generally requires:
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Catalysts such as EDCI or DCC for amidation.
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Solvents like dichloromethane (DCM) or dimethylformamide (DMF).
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Mild temperatures to prevent decomposition of sensitive functional groups.
Pharmacological Potential
The compound's structure suggests potential applications in drug development:
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Oxadiazole Moiety: Known for antimicrobial, anti-inflammatory, and anticancer activities.
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Nicotinamide Group: May interact with enzymes involved in redox reactions or serve as a precursor for NAD+ biosynthesis.
Molecular Docking Studies
Preliminary computational studies could explore its binding affinity to target proteins such as kinases or oxidoreductases.
Spectroscopic Characterization
Standard techniques used for confirmation include:
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NMR Spectroscopy: To identify chemical shifts corresponding to the oxadiazole and nicotinamide groups.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Infrared (IR) Spectroscopy: For functional group identification.
Bioactivity Studies
While specific data on this compound is limited, analogs with similar structures have demonstrated:
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Antibacterial activity against Gram-positive and Gram-negative bacteria.
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Enzyme inhibition properties relevant to metabolic disorders.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C13H16N4O3 |
| Molecular Weight | ~276.29 g/mol |
| Functional Groups | Tetrahydropyran, Oxadiazole, Amide |
| Solubility | Polar organic solvents |
| Potential Applications | Antimicrobial, Anti-inflammatory |
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